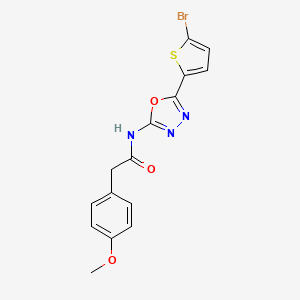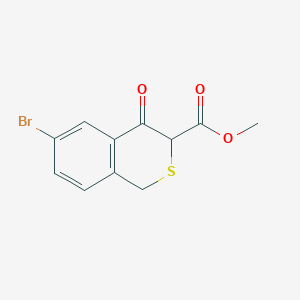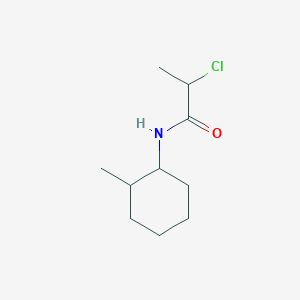
2-chloro-N-(2-methylcyclohexyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-methylcyclohexyl)propanamide is a chlorinated cyclohexyl propanamide compound . It has a molecular weight of 203.71 and the molecular formula is C10H18ClNO .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18ClNO/c1-7-5-3-4-6-9(7)12-10(13)8(2)11/h7-9H,3-6H2,1-2H3, (H,12,13) . This indicates that the molecule consists of a cyclohexyl ring with a methyl group at the 2-position, attached to a propanamide group via a nitrogen atom. The propanamide group is chlorinated at the 2-position.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted melting point of 107.83°C and a predicted boiling point of approximately 335.4°C at 760 mmHg . The density is predicted to be approximately 1.1 g/cm3 , and the refractive index is predicted to be 1.48 at 20°C .Applications De Recherche Scientifique
Chemical Degradation and Intermediate Formation Research on the chemical degradation of compounds closely related to 2-chloro-N-(2-methylcyclohexyl)propanamide has indicated the formation of significant quantities of 2-chlorethanol and other by-products. This degradation under physiological conditions is an important consideration in the chemical analysis and application of related compounds (Reed et al., 1975).
Synthesis and Antimicrobial Properties Compounds like 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, synthesized through specific reactions, have been found to exhibit antimicrobial properties. This demonstrates potential applications in the development of new antibacterial and antifungal agents (Baranovskyi et al., 2018).
Antinociceptive Activity Derivatives of (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide, closely related to this compound, have been synthesized and tested for antinociceptive activity. These compounds showed varying levels of activity, suggesting potential applications in pain management research (Önkol et al., 2004).
Nonlinear Optical Material N-(2-Chlorophenyl)-(1-Propanamide), a compound structurally similar to this compound, has been studied for its potential as an organic electro-optic and nonlinear optical material. This research highlights the possibility of using related compounds in the field of optics and photonics (Prabhu et al., 2000).
Potential COVID-19 Protease Inhibitors Studies involving 2-chloro-N-(p-tolyl)propanamide, a compound closely related to this compound, have shown promising results in molecular docking against COVID-19 protease. This indicates potential applications in the development of medicinal treatments for COVID-19 (Pandey et al., 2020).
Mécanisme D'action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
2-chloro-N-(2-methylcyclohexyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c1-7-5-3-4-6-9(7)12-10(13)8(2)11/h7-9H,3-6H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGRWDASSJWJGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-cinnamamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2366458.png)
![3-(furan-2-ylmethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2366459.png)
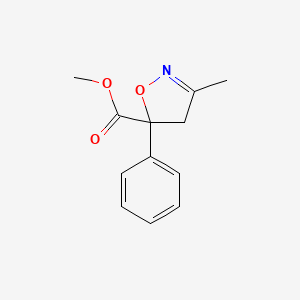
![5,6-Dichloro-1-[(4-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)benzimidazole](/img/structure/B2366461.png)
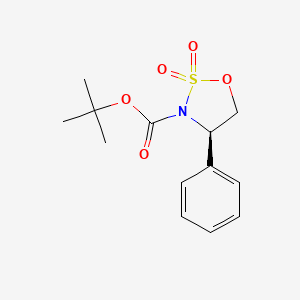
![N-[3-chloro-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide](/img/structure/B2366463.png)
![1-[(4-chloro-2-methylphenyl)sulfonyl]-4-[3-(4-pyridyl)-1H-pyrazol-5-yl]piperazine](/img/structure/B2366464.png)
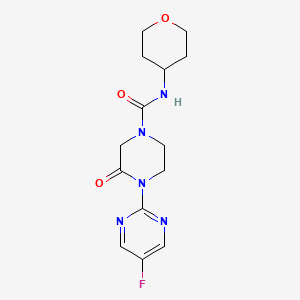
![2-{[3-(3-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-[4-(methylthio)benzyl]acetamide](/img/structure/B2366466.png)
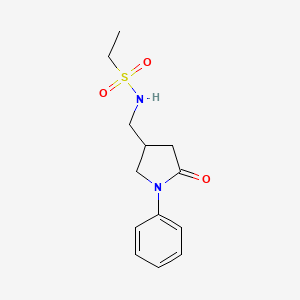
![(Z)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2366473.png)
